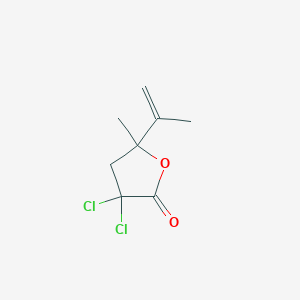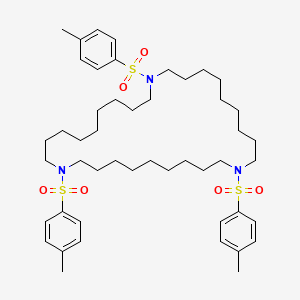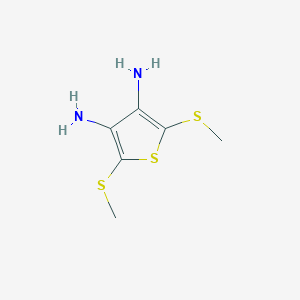![molecular formula C18H22O5S2 B14386269 1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene CAS No. 88073-45-4](/img/structure/B14386269.png)
1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene is a chemical compound characterized by its unique structure, which includes a methoxypentane chain linked to two benzene rings through disulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 5-methoxypentane with benzene derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the disulfonyl groups. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, and under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the disulfonyl groups to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings or methoxy group.
Wissenschaftliche Forschungsanwendungen
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The disulfonyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene can be compared with other similar compounds, such as:
- 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]diphenylmethane
- 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and specific applications
Eigenschaften
CAS-Nummer |
88073-45-4 |
|---|---|
Molekularformel |
C18H22O5S2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-5-methoxypentyl]sulfonylbenzene |
InChI |
InChI=1S/C18H22O5S2/c1-23-15-9-8-14-18(24(19,20)16-10-4-2-5-11-16)25(21,22)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3 |
InChI-Schlüssel |
GKVTVEBGMTWAHD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)


![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)


![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)

![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)

![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
